molecular formula C13H14N4O2S B2355381 N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide CAS No. 400081-36-9

N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide

Cat. No.: B2355381
CAS No.: 400081-36-9
M. Wt: 290.34
InChI Key: NRSJQWQIBDGUKF-OQLLNIDSSA-N
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Description

N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a hydrazide derivative featuring a thiazole ring substituted with a pyrrolidinyl group at position 2 and a furan-based hydrazone moiety. The compound is synthesized via condensation of 2-furohydrazide with 2-(1-pyrrolidinyl)-1,3-thiazole-5-carbaldehyde under acidic catalysis, a method analogous to hydrazone formation in related compounds (e.g., ). Structural characterization typically employs ¹H/¹³C-NMR, FT-IR, and mass spectrometry, with key spectral markers including the disappearance of –NH2 protons (~4.26 ppm in ¹H-NMR) and the appearance of imine (C=N) signals (~160 ppm in ¹³C-NMR).

Properties

IUPAC Name

N-[(E)-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(11-4-3-7-19-11)16-15-9-10-8-14-13(20-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJQWQIBDGUKF-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Thiourea Derivative Formation : Pyrrolidine reacts with carbon disulfide in alkaline conditions to form N-pyrrolidinyl dithiocarbamate.
  • Cyclization with α-Halo Ketone : The dithiocarbamate reacts with α-chloroacetaldehyde in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclocondensation.
  • Oxidation to Aldehyde : The methyl group at position 5 of the thiazole is oxidized using manganese dioxide (MnO₂) in dichloromethane to yield the aldehyde.

Key Data :

  • Yield : ~65–70% (optimized conditions).
  • Characterization :
    • ¹H NMR (CDCl₃): δ 9.81 (s, 1H, CHO), 7.52 (s, 1H, thiazole-H), 3.45–3.50 (m, 4H, pyrrolidine-NCH₂), 1.90–1.95 (m, 4H, pyrrolidine-CH₂).
    • IR (KBr): 1695 cm⁻¹ (C=O stretch).

Preparation of 2-Furohydrazide

2-Furohydrazide (furan-2-carbohydrazide) is synthesized via hydrazinolysis of furan-2-carboxylate esters:

Protocol

  • Esterification : Furan-2-carboxylic acid is treated with ethanol and sulfuric acid to form ethyl furan-2-carboxylate.
  • Hydrazinolysis : The ester reacts with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours, yielding 2-furohydrazide.

Key Data :

  • Yield : 85–90%.
  • Characterization :
    • MP : 132–134°C.
    • ¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, NH), 7.85 (d, 1H, furan-H), 6.75 (m, 2H, furan-H).

Condensation to Form the Hydrazone

The final step involves Schiff base formation between the aldehyde and hydrazide:

Reaction Conditions

  • Reagents : 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (1 equiv), 2-furohydrazide (1.1 equiv).
  • Solvent : Anhydrous ethanol or methanol.
  • Catalyst : 2–3 drops of glacial acetic acid.
  • Conditions : Reflux for 12–14 hours under nitrogen.

Mechanistic Insight

The acid-catalyzed condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the (E)-hydrazone. The acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and favoring imine formation.

Key Data :

  • Yield : 60–65%.
  • Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the thiazole and furan rings in the (Z)-isomer.
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 11.25 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.70 (d, 1H, furan-H), 7.50 (s, 1H, thiazole-H).
    • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1675 cm⁻¹ (C=O amide).

Purification and Isolation

Techniques

  • Recrystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted hydrazide and polymeric byproducts.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent isolates the pure (E)-isomer.

Purity Analysis :

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 215–217°C.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A rapid protocol reduces reaction time to 30–45 minutes using microwave irradiation (150 W, 80°C), improving yield to 75%.

Solid-Phase Synthesis

Immobilizing the aldehyde on Wang resin enables stepwise assembly, though yields are lower (~50%) due to steric constraints.

Computational Insights

Density Functional Theory (DFT) Analysis

  • Optimized Geometry : B3LYP/6-31G(d) calculations confirm the (E)-configuration’s stability, with a dihedral angle of 178.5° between thiazole and furan rings.
  • Frontier Molecular Orbitals : The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with experimental observations of selective condensation.

Challenges and Optimization

Byproduct Formation

  • Hydrazone Dimerization : Occurs under prolonged reflux, mitigated by strict temperature control (<80°C) and inert atmosphere.
  • Oxidation of Aldehyde : Over-oxidation to the carboxylic acid is prevented by using anhydrous conditions and molecular sieves.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol): Enhance solubility but slow reaction kinetics.
  • Aprotic Solvents (e.g., DMF): Accelerate condensation but increase side reactions.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of hydrazide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Features Biological Activity Ref.
Target Compound Thiazole + hydrazide - 2-Pyrrolidinyl (thiazole)
- Furan (hydrazone)
Enhanced solubility due to pyrrolidine; planar hydrazone for π-π stacking Potential antimicrobial, antitumor (inferred from analogues)
MMINA () Indole + hydrazide - 3-Nitrobenzylidene
- Methoxyindole
Nitro group enhances electron-withdrawing effects; indole moiety for hydrophobic interactions Anticancer (tested in vitro)
Compound 4 () Thiazolidinone + hydrazide - 2,4-Dichlorothiazole
- Acetate ester
Chlorine atoms increase lipophilicity; ester group for metabolic stability Anti-Toxoplasma gondii activity
Ciprofloxacin Analog () Quinolone + hydrazide - Piperazinyl
- Thiazole-methylidene
Dual pharmacophores (quinolone + hydrazide) for broad-spectrum activity Antibacterial (vs. E. coli, S. aureus)
ZE-4b () Triazole + hydrazide - Pyridinyl
- Phenylmethylidene
Triazole enhances metal-binding capacity; pyridine for hydrogen bonding Antithyroid activity (inferred)

Key Differences and Implications

  • Substituent Effects : The pyrrolidinyl group in the target compound likely improves solubility and membrane permeability compared to chlorinated analogues (e.g., ). However, it may reduce electrophilicity relative to nitro-substituted derivatives (e.g., MMINA).
  • Synthetic Accessibility : The target compound’s synthesis avoids harsh conditions (e.g., thia-Michael addition in ), favoring milder hydrazone formation.
  • Biological Performance : While direct activity data are unavailable, analogues with thiazole-hydrazide hybrids (e.g., ) show antimicrobial and enzyme-inhibitory properties.

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated ~2.1 (lower than chlorinated derivatives due to pyrrolidine’s polarity).
  • Hydrogen Bonding : The hydrazone and thiazole N atoms provide H-bond acceptor sites, critical for target binding (e.g., kinase inhibition).
  • Metabolic Stability : The furan ring may pose oxidative risks, whereas pyrrolidine could mitigate this via steric protection.

Biological Activity

N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 860788-99-4
  • Synonyms : 3-NITRO-N-((E)-[2-(1-PYRROLIDINYL)-1,3-THIAZOL-5-YL]METHYLIDENE)ANILINE

The compound features a furohydrazide moiety linked to a thiazole ring via a pyrrolidine group, which contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the condensation of furohydrazide with a thiazole derivative. The reaction conditions may vary, but generally include heating in a solvent such as ethanol or methanol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted the effectiveness of thiazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
Staphylococcus aureus1816
Klebsiella pneumoniae1264

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with structural similarities to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Effects

In vivo studies have demonstrated that related thiazole compounds possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested various thiazole derivatives against clinical isolates and found that those containing the pyrrolidine moiety exhibited enhanced antibacterial activity compared to their non-pyrrolidine counterparts .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM .

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